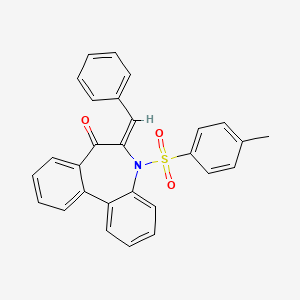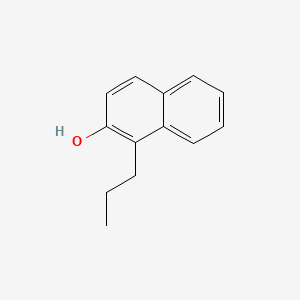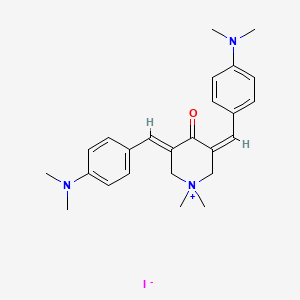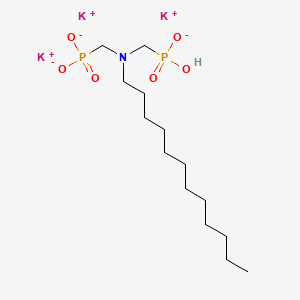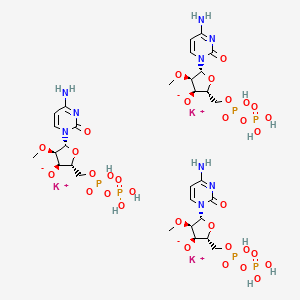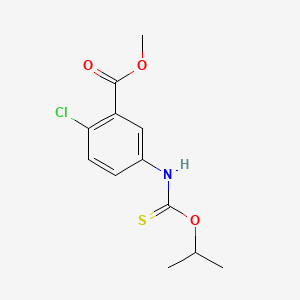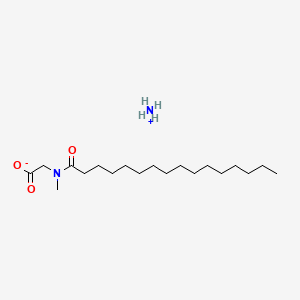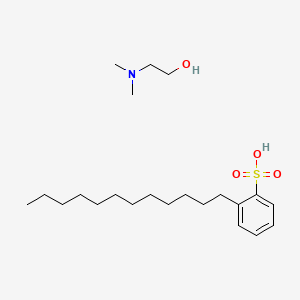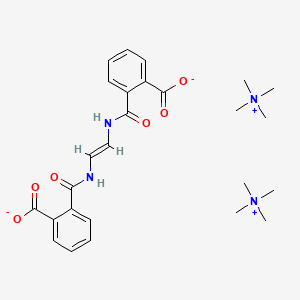
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide is a chemical compound known for its complex structure and significant applications in various fields. It is characterized by the presence of acetamido, aminobenzoyl, and benzenesulphonamide groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminobenzenesulphonamide with acetic anhydride to form 4-acetamidobenzenesulphonamide. This intermediate is then subjected to a coupling reaction with 4-aminobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulphonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulphonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Known for its use in treating bacterial infections and as a component of silver sulfadiazine cream for burns.
Uniqueness
2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
85650-64-2 |
|---|---|
Molecular Formula |
C15H16N4O4S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(3-acetamido-4-sulfamoylphenyl)-4-aminobenzamide |
InChI |
InChI=1S/C15H16N4O4S/c1-9(20)18-13-8-12(6-7-14(13)24(17,22)23)19-15(21)10-2-4-11(16)5-3-10/h2-8H,16H2,1H3,(H,18,20)(H,19,21)(H2,17,22,23) |
InChI Key |
BUNLZXBXEKQPSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


